Thalline

Description

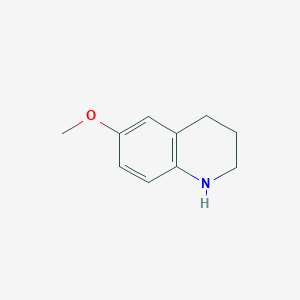

The exact mass of the compound 6-Methoxy-1,2,3,4-tetrahydroquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49188. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXSZNDVFUDTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059505 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-15-0 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,2,3,4-tetrahydro-6-quinolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA6AYU7Y78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanisms of Thallium Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thallium, a heavy metal with no known biological function, is one of the most toxic elements to mammals. Its insidious nature, characterized by cumulative effects and multi-organ damage, presents a significant challenge in toxicology and drug development. This technical guide provides a comprehensive overview of the core mechanisms underlying thallium toxicity, with a focus on its cellular and biochemical impacts. The information is presented to aid researchers and professionals in understanding its pathophysiology and in the development of potential therapeutic interventions.

Disruption of Potassium Homeostasis

The primary and most well-established mechanism of thallium toxicity stems from its chemical similarity to the potassium ion (K⁺). With a similar ionic radius and charge, the monovalent thallium ion (Tl⁺) can effectively mimic and compete with K⁺ for binding to and transport by proteins that are crucial for cellular function.

A key target is the Na⁺/K⁺-ATPase pump , an enzyme vital for maintaining the electrochemical gradients across the cell membrane. Thallium exhibits a high affinity for the K⁺-binding site on this pump, leading to its inhibition.[1][2] This disruption of the Na⁺/K⁺ pump has cascading effects, including altered membrane potential, cellular swelling, and vacuolization, ultimately contributing to cell death.[1]

Thallium's mimicry of potassium also allows it to interfere with other K⁺-dependent enzymes, such as pyruvate kinase , a critical enzyme in glycolysis.[1][3] By inhibiting pyruvate kinase, thallium disrupts cellular energy metabolism, leading to a reduction in ATP production.

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are primary targets of thallium, leading to severe cellular dysfunction through multiple mechanisms.

Impairment of the Electron Transport Chain and ATP Synthesis

Thallium accumulates in the mitochondria, where it disrupts the electron transport chain (ETC). Specifically, it inhibits key enzymes such as succinate dehydrogenase (Complex II) , leading to a decreased efficiency of oxidative phosphorylation and a significant reduction in ATP synthesis.[1][3] Thallium also causes the sequestration of riboflavin, a precursor to flavin adenine dinucleotide (FAD), a crucial coenzyme for the ETC, further impairing cellular respiration.[1]

Induction of Oxidative Stress

The disruption of the ETC by thallium leads to the leakage of electrons and the subsequent generation of reactive oxygen species (ROS) , such as superoxide anions and hydrogen peroxide.[4] This surge in ROS overwhelms the cell's antioxidant defense systems. Thallium further exacerbates oxidative stress by depleting cellular levels of glutathione (GSH) , a key antioxidant, and inhibiting glutathione-dependent enzymes like glutathione peroxidase and glutathione reductase.[4][5][6][7] The resulting oxidative stress causes widespread damage to cellular components, including lipids, proteins, and DNA.

Endoplasmic Reticulum Stress and Apoptosis

Recent evidence indicates that thallium induces stress in the endoplasmic reticulum (ER), the primary site of protein folding and synthesis. The accumulation of misfolded proteins due to thallium's interference with protein synthesis and its high affinity for sulfhydryl groups on proteins triggers the unfolded protein response (UPR) . The UPR is a signaling network initiated by three ER-transmembrane proteins: PERK, IRE1α, and ATF6.[8][9][10][11][12] While initially a pro-survival response, prolonged or severe ER stress, as induced by thallium, activates apoptotic pathways.

Thallium-induced apoptosis, or programmed cell death, is a key contributor to its toxicity. It can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways. The release of cytochrome c from damaged mitochondria activates the apoptosome and initiator caspase-9 , which in turn activates the executioner caspase-3 . The activation of the UPR can also lead to the upregulation of pro-apoptotic factors, further committing the cell to apoptosis.

Quantitative Data on Thallium Toxicity

To provide a clearer perspective on the potency of thallium, the following tables summarize key quantitative data from various studies.

Table 1: Lethal Dose (LD50) of Thallium Compounds in Animal Models

| Thallium Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Thallium Sulfate | Rat | Oral | 39 | [5] |

| Thallium Acetate | Rat | Oral | 32 | [5] |

| Thallium Acetate | Rat | Intraperitoneal | 23 | [5] |

| Thallium Sulfate | Mouse | Oral | 150 (36 hours) | [5] |

| Thallium Malonate | Hamster | Oral | >50 | [13] |

Table 2: In Vitro Cytotoxicity (IC50) of Thallium Compounds

| Thallium Compound | Cell Line | Exposure Time | IC50 | Reference |

| Thallium(I) Acetate | SH-SY5Y (human neuroblastoma) | 24 h | ~15.63 µg/mL | [14] |

| Thallium(I) Acetate | HepG2 (human hepatocarcinoma) | 24 h | >125 µg/mL | [14] |

| Thallium(I) Acetate | HaCaT (human keratinocytes) | 24 h | ~31.25 µg/mL | [14] |

| Thallium(I) Acetate | PK15 (porcine kidney epithelial) | 24 h | ~62.50 µg/mL | [14] |

| Thallium(I) Acetate | V79 (Chinese hamster lung fibroblast) | 24 h | ~31.25 µg/mL | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of thallium toxicity. The following are synthesized protocols for key experiments based on established methods.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: Thallium-induced mitochondrial dysfunction leads to a decrease in the mitochondrial membrane potential. This can be measured using cationic fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1, which accumulate in healthy mitochondria with a high membrane potential.

Protocol (using TMRM):

-

Cell Culture: Plate cells (e.g., PC12 or SH-SY5Y) in a glass-bottom dish suitable for fluorescence microscopy and culture overnight.

-

Thallium Exposure: Treat cells with various concentrations of a thallium salt (e.g., 1-100 µM Thallium(I) acetate) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

-

TMRM Staining: Remove the culture medium and wash the cells with pre-warmed Hanks' Balanced Salt Solution (HBSS). Incubate the cells with 20-100 nM TMRM in HBSS for 30 minutes at 37°C in the dark.

-

Image Acquisition: Acquire fluorescence images using a fluorescence microscope with the appropriate filter set for TMRM (e.g., excitation ~548 nm, emission ~573 nm).

-

Data Analysis: Quantify the mean fluorescence intensity of the mitochondria in multiple cells for each treatment group. A decrease in TMRM fluorescence indicates a loss of mitochondrial membrane potential.

Detection of Intracellular Reactive Oxygen Species (ROS)

Principle: Thallium-induced oxidative stress can be quantified by measuring the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol (using DCFH-DA):

-

Cell Culture and Thallium Exposure: Follow steps 1 and 2 as described in the mitochondrial membrane potential protocol.

-

DCFH-DA Staining: Remove the culture medium and wash the cells with HBSS. Incubate the cells with 5-10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.

-

Image Acquisition/Fluorometry:

-

Microscopy: Acquire fluorescence images using a fluorescence microscope with a filter set for DCF (e.g., excitation ~485 nm, emission ~535 nm).

-

Fluorometry: Lyse the cells and measure the fluorescence of the lysate in a microplate reader at the same wavelengths.

-

-

Data Analysis: Quantify the mean fluorescence intensity per cell or normalize the fluorescence reading to the protein concentration of the cell lysate. An increase in DCF fluorescence indicates an elevation in intracellular ROS levels.

Pyruvate Kinase Activity Assay

Principle: The activity of pyruvate kinase is determined by a coupled enzyme assay. Pyruvate kinase catalyzes the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The pyruvate produced is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.

Protocol:

-

Preparation of Cell Lysate: Treat cells with thallium as described previously. Harvest the cells, wash with cold PBS, and lyse them in a suitable buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the cytosolic enzymes. Determine the protein concentration of the lysate.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, KCl, ADP, PEP, NADH, and an excess of lactate dehydrogenase.

-

Assay:

-

Add a specific amount of cell lysate (e.g., 10-50 µg of protein) to the reaction mixture in a cuvette or a 96-well plate.

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer or microplate reader.

-

-

Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of pyruvate kinase activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of PEP to pyruvate per minute.

Succinate Dehydrogenase (Complex II) Activity Assay

Principle: The activity of succinate dehydrogenase is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Protocol:

-

Isolation of Mitochondria: Treat cells or tissues with thallium. Homogenize the samples and isolate the mitochondrial fraction by differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.4), succinate (substrate), and DCPIP.

-

Assay:

-

Add the mitochondrial preparation to the reaction mixture.

-

Monitor the decrease in absorbance of DCPIP at 600 nm over time.

-

-

Data Analysis: Calculate the rate of DCPIP reduction from the linear portion of the absorbance curve. The activity is expressed as nmol of DCPIP reduced per minute per mg of mitochondrial protein.

Na⁺/K⁺-ATPase Activity Assay

Principle: The activity of Na⁺/K⁺-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP in the presence and absence of ouabain, a specific inhibitor of the enzyme. The difference between the two measurements represents the Na⁺/K⁺-ATPase activity.

Protocol:

-

Preparation of Membrane Fractions: Homogenize thallium-treated and control cells or tissues and prepare a crude membrane fraction by centrifugation.

-

Reaction: Incubate the membrane preparation in a reaction buffer containing NaCl, KCl, MgCl₂, and ATP, with and without ouabain (e.g., 1 mM).

-

Phosphate Measurement: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Subtract the amount of Pi produced in the presence of ouabain from that produced in its absence to determine the specific Na⁺/K⁺-ATPase activity.

Quantification of Cellular Glutathione (GSH)

Principle: The most common method for measuring GSH is the glutathione reductase-DTNB recycling assay. GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The GSSG produced is recycled back to GSH by glutathione reductase, amplifying the signal.

Protocol:

-

Sample Preparation: Prepare cell lysates from thallium-treated and control cells. Deproteinize the samples, for example, by adding metaphosphoric acid.

-

Assay:

-

In a 96-well plate, add the deproteinized sample, DTNB solution, and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

Measure the rate of increase in absorbance at 412 nm.

-

-

Data Analysis: Quantify the GSH concentration by comparing the rate of your samples to a standard curve prepared with known concentrations of GSH.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions involved in thallium toxicity is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Overview of the core mechanisms of thallium toxicity.

Caption: Signaling pathways of thallium-induced apoptosis.

Caption: Thallium-induced endoplasmic reticulum stress and the unfolded protein response.

Caption: General experimental workflow for investigating thallium toxicity.

References

- 1. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thallium Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro interactions of thallium with components of the glutathione-dependent antioxidant defence system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutathione metabolism is impaired in vitro by thallium(III) hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Loss of ATF6α in a human carcinoma cell line is compensated not by its paralogue ATF6β but by sustained activation of the IRE1 and PERK arms for tumor growth in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fine tuning of the Unfolded Protein Response: Assembling the IRE1α interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thallium Toxicity and its Interference with Potassium Pathways Tested on Various Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Thalline (Tetrahydroquinoline) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Thalline (6-methoxy-1,2,3,4-tetrahydroquinoline), an early antipyretic agent, is a foundational member of this class. Its derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral properties.[4][5] This guide provides an in-depth overview of the core synthetic strategies for accessing the this compound nucleus, focusing on both classical and modern methodologies. It includes detailed experimental protocols, comparative data tables, and workflow diagrams to assist researchers in the design and execution of synthetic routes toward novel this compound-based drug candidates.

Core Synthetic Strategies

The synthesis of this compound and its derivatives can be broadly categorized into two main approaches:

-

Two-Step Classical Approach: This is the most traditional and widely employed route. It involves the initial construction of the aromatic quinoline ring system, followed by the reduction of the pyridine ring to yield the saturated tetrahydroquinoline core.

-

Direct Multicomponent Approach: Modern synthetic methods, such as the Povarov reaction, allow for the one-pot construction of the substituted tetrahydroquinoline ring system from simple acyclic precursors, offering greater efficiency.[5][6]

This guide will focus primarily on the classical approach, as it is fundamental to understanding the synthesis of the parent this compound structure. The key steps are (A) the formation of a substituted quinoline (e.g., 6-methoxyquinoline) and (B) its subsequent reduction.

Step A: Synthesis of the Quinoline Core

The formation of the initial quinoline ring is pivotal. Two benchmark named reactions for this transformation are the Skraup-Doebner-von Miller reaction and the Combes synthesis.

-

Skraup-Doebner-von Miller Reaction: This reaction synthesizes quinolines by heating an aromatic amine (like p-anisidine for this compound derivatives) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[7][8] The reaction proceeds via the in situ formation of acrolein from the dehydration of glycerol, which then acts as the α,β-unsaturated carbonyl component.[8][9] While effective, the reaction is often characterized by harsh conditions and potentially low yields due to polymerization and charring.[10]

-

Combes Synthesis: The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[7][11] The reaction forms an enamine intermediate which then undergoes acid-catalyzed cyclization and dehydration to yield a 2,4-disubstituted quinoline.[11] This method offers a different substitution pattern compared to the Skraup synthesis.

Step B: Reduction to the Tetrahydroquinoline Core

The most common and effective method for converting the stable aromatic quinoline ring to the corresponding tetrahydroquinoline is catalytic hydrogenation.

-

Catalytic Hydrogenation: This process involves treating the quinoline derivative with hydrogen gas in the presence of a metal catalyst.[5] Catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) are highly effective for this transformation. The reaction selectively reduces the nitrogen-containing pyridine ring over the benzene ring. More recent advancements include sustainable methods like electrocatalytic hydrogenation using water as the hydrogen source.[12][13]

Synthetic Workflows and Methodologies

The following diagrams illustrate the logical flow of synthesizing and evaluating this compound derivatives, comparing the classical and modern routes.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound via a classical two-step approach.

Protocol 1: Synthesis of 6-Methoxyquinoline (Skraup Reaction)

This protocol is adapted from established Skraup synthesis procedures.[10]

Materials:

-

p-Anisidine (1.0 mol)

-

Glycerol (4.4 mol)

-

p-Nitromethoxyaniline (0.52 mol, as oxidizing agent)

-

Ferrous sulfate (FeSO₄) (0.22 mol, as catalyst/moderator)

-

Boric acid (1.1 mol)

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

In a large three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, combine p-anisidine, glycerol, p-nitromethoxyaniline, ferrous sulfate, and boric acid.

-

With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The volume of sulfuric acid should be approximately 1/6th the volume of the glycerol used. The addition is exothermic; maintain control of the temperature with an ice bath if necessary.

-

After the addition is complete, heat the mixture to 140°C and maintain it at reflux for 8-9 hours.

-

Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and neutralize it to a pH of approximately 5.5 using a concentrated sodium hydroxide solution.

-

Perform a steam distillation to isolate the crude 6-methoxyquinoline from the reaction mixture.

-

Extract the distillate with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 6-methoxyquinoline by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)

This is a general procedure for the reduction of 6-methoxyquinoline.

Materials:

-

6-Methoxyquinoline (1.0 mol)

-

Palladium on Carbon (10% Pd/C, 1-2 mol%)

-

Ethanol or Acetic Acid (as solvent)

-

Hydrogen Gas (H₂)

Procedure:

-

Dissolve 6-methoxyquinoline in a suitable solvent (e.g., ethanol) in a high-pressure hydrogenation vessel (Parr apparatus).

-

Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric.

-

Seal the vessel and purge the system several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) until hydrogen uptake ceases (monitor via pressure gauge). This may take several hours to a full day.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

-

The product can be purified further by vacuum distillation or by conversion to its salt (e.g., hydrochloride or sulfate) followed by recrystallization.

Quantitative Data Summary

The efficiency of these synthetic steps can vary significantly based on the specific reagents and conditions employed. The tables below summarize typical parameters.

Table 1: Comparison of Core Quinoline Synthesis Methods

| Feature | Skraup-Doebner-von Miller Synthesis | Combes Synthesis |

| Reactants | Aniline, Glycerol (or α,β-unsaturated carbonyl) | Aniline, β-Diketone |

| Key Reagents | Concentrated H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Concentrated H₂SO₄ or Polyphosphoric Acid |

| Conditions | High Temperature (140-160°C) | Moderate to High Temperature |

| Typical Yield | 30-60% (Variable) | 50-85% |

| Advantages | Uses simple, inexpensive starting materials. | Generally higher yields and cleaner reactions. |

| Disadvantages | Harsh conditions, potential for charring, complex workup. | Requires a β-diketone, which is more complex than glycerol. |

Table 2: Representative Conditions for Catalytic Hydrogenation of Quinolines

| Catalyst System | Substrate | Solvent | Pressure (H₂) | Temperature | Yield | Reference |

| 5% Pd/C | 2-Nitroarylketones | Ethanol | 50 psi | Room Temp. | 93-98% | [14] |

| Co-F NW (Electrocatalytic) | Quinolines | 1.0 M KOH / Dioxane | N/A (Electrolysis) | Room Temp. | >99% | [13] |

| PtO₂ (Adams' catalyst) | Isoquinoline | Acetic Acid | 45-55 psi | Room Temp. | High | General Knowledge |

Conclusion

The synthesis of this compound and its derivatives is a well-established field that continues to evolve. The classical two-step pathway involving a Skraup or Combes reaction followed by catalytic hydrogenation remains a robust and reliable strategy for accessing the core tetrahydroquinoline scaffold. Concurrently, modern methodologies like electrocatalytic hydrogenation and multicomponent reactions are providing greener, more efficient alternatives. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize and explore this important class of molecules for the development of next-generation therapeutics.

References

- 1. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. iipseries.org [iipseries.org]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Lichen Thalline Extracts: A Technical Guide

Lichens, symbiotic organisms composed of a fungus (mycobiont) and a photosynthetic partner (photobiont), produce a diverse array of secondary metabolites with significant biological activities.[1][2][3][4][5][6][7][8] These compounds, often unique to the lichen symbiosis, have garnered considerable interest in the scientific community for their potential applications in pharmacology and drug development.[8] This technical guide provides an in-depth overview of the biological activities of lichen thalline extracts, focusing on quantitative data, experimental protocols, and the underlying signaling pathways. It is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of these natural products.

Data Presentation: A Quantitative Overview of Bioactivities

The following tables summarize the quantitative data on the primary biological activities of various lichen extracts and their isolated secondary metabolites.

Antioxidant Activity

Lichen extracts are a rich source of phenolic compounds that contribute to their antioxidant properties.[9][10] The antioxidant capacity is commonly evaluated using assays such as DPPH radical scavenging, ferric reducing antioxidant power (FRAP), and hydrogen peroxide scavenging.

Table 1: Antioxidant Activity of Lichen Extracts and Compounds

| Lichen Species/Compound | Extract/Compound | Assay | IC50 Value (µg/mL) | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (µg CE/mg) | Reference |

| Pseudevernia furfuracea | Acetone Extract | DPPH | 498.40 | 328.67 | 12.23 | [1] |

| Ramalina farinacea | Acetone Extract | DPPH | >1000 | 167.67 | 17.63 | [1] |

| Evernia prunastri | Acetone Extract | DPPH | >1000 | 194.33 | 13.50 | [1] |

| Teloschistes flavicans | Acetone Extract | DPPH | 54.05 | - | - | [11] |

| Teloschistes flavicans | Isolated Compound | DPPH | 127.38 | - | - | [11] |

| Dirinaria applanata | Methanol Extract | DPPH | 471.16 | - | - | [12] |

| Dirinaria applanata | Acetone Extract | DPPH | 519.79 | - | - | [12] |

| Parmotrema andium | Methanol Extract | DPPH | 534.77 | - | - | [12] |

| Parmotrema andium | Acetone Extract | DPPH | 600.77 | - | - | [12] |

| Dirinaria applanata | Methanol Extract | H2O2 Scavenging | 554.57 | - | - | [12] |

| Lasallia pustulata | Acetone Extract | DPPH | 90.93% inhibition | - | - | [13] |

| Hypogymnia physodes | Methanol Extract | DPPH | 73.18% inhibition | - | - | [13] |

| Xanthoparmelia stenophylla | Acetone Extract | DPPH | 81.22 | 167.03 | 178.84 mg QE/g | [14] |

| Evernia prunastri | Methanol Extract | DPPH | - | 929.3 mg/100g | 56.34 mg/100g | [15] |

IC50: Half maximal inhibitory concentration; GAE: Gallic Acid Equivalent; CE: Catechin Equivalent; QE: Quercetin Equivalent.

Antimicrobial Activity

Lichen secondary metabolites have demonstrated significant activity against a range of pathogenic bacteria and fungi.[6] The antimicrobial potential is often assessed by measuring the zone of inhibition in agar diffusion assays and determining the minimum inhibitory concentration (MIC).

Table 2: Antimicrobial Activity of Lichen Extracts

| Lichen Species | Extract | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Usnea longissima | Methanol (15mg/ml) | Escherichia coli | 34 | - | |

| Usnea longissima | Methanol (10mg/ml) | Staphylococcus aureus | 30 | - | |

| Usnea longissima | Ethyl Acetate (10mg/ml) | Pseudomonas aeruginosa | 16 | - | |

| Cetrelia braunsiana | Ethanol (20mg/ml) | Candida albicans | 30 | - | |

| Parmotrema praesorediosum | Acetone Extract | Staphylococcus aureus | - | 201 (IC50) | [3] |

| Parmotrema praesorediosum | Acetone Extract | Candida albicans | - | 430 (IC50) | [3] |

| Dirinaria applanata | Methanol Extract | Vibrio cholerae | 20 | 62.5 - 500 | [16] |

| Dirinaria applanata | Methanol Extract | Candida albicans | 19 | 62.5 - 500 | [16] |

| Trypethellium virens | Methanol Extract | Staphylococcus aureus | 19 | - | [7] |

| Phaeographis dendritica | Methanol Extract | Candida albicans | 16 | - | [7] |

| Evernia prunastri | Methanol Extract | MRSA | 35.33 | 58 | [15] |

MIC: Minimum Inhibitory Concentration; IC50: Half maximal inhibitory concentration; MRSA: Methicillin-resistant Staphylococcus aureus.

Anticancer Activity

The cytotoxic effects of lichen extracts against various cancer cell lines are a significant area of research.[9][17] The MTT assay is a common method to evaluate the reduction in cell viability.

Table 3: Anticancer Activity of Lichen Extracts and Compounds

| Lichen Species/Compound | Extract/Compound | Cancer Cell Line | IC50/GI50 (µg/mL) | Reference |

| Pseudevernia furfuracea | Acetone Extract | PC-3 (Prostate) | 42.30 | [1] |

| Pseudevernia furfuracea | Acetone Extract | HT-29 (Colon) | 59.34 | [1] |

| Ramalina farinacea | Acetone Extract | PC-3 (Prostate) | 120.44 | [1] |

| Evernia prunastri | Acetone Extract | PC-3 (Prostate) | 140.24 | [1] |

| Teloschistes flavicans | Acetone Extract | Artemia salina | 9.38 (LC50) | [11] |

| Xanthoparmelia stenophylla | Acetone Extract | HeLa (Cervical) | 26.96 (72h) | [14] |

| Xanthoparmelia stenophylla | Acetone Extract | HCT 116 (Colon) | 26.51 (72h) | [14] |

| Usnic Acid | - | HCT 116 (Colon) | 27.53 (72h) | [14] |

| Usnea barbata | Methanol Extract | CAL-27 (Oral) | 54.45 (24h at 200µg/mL) | [18] |

IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition; LC50: Lethal concentration for 50% of the population.

Anti-inflammatory Activity

Lichen extracts have shown potential in modulating inflammatory responses.[19] This is often evaluated through in vivo models, such as carrageenan-induced paw edema, or by measuring the inhibition of inflammatory mediators.

Table 4: Anti-inflammatory Activity of Lichen Extracts

| Lichen Species | Extract | Assay | Dose | Inhibition (%) | Reference |

| Umbilicaria crustulosa | Methanol Extract | Carrageenan-induced rat paw edema | 50 mg/kg | 41.55 (at 2h) | [2] |

| Umbilicaria crustulosa | Acetone Extract | Carrageenan-induced rat paw edema | 50 mg/kg | 18.72 (at 2h) | [2] |

| Atranorin | - | Nitric Oxide (NO) production in LPS-stimulated macrophages | 25 µg/mL | 75.99 | [19] |

| (+)-iso-usnic acid | - | Nitric Oxide (NO) production in LPS-stimulated macrophages | 25 µg/mL | 57.27 | [19] |

Enzyme Inhibitory Activity

Crude solvent extracts and isolated compounds from lichens have been shown to inhibit various enzymes.

Table 5: Enzyme Inhibitory Activity of Lichen Extracts and Compounds

| Lichen Species/Compound | Extract/Compound | Target Enzyme | Inhibition (%) / IC50 | Reference |

| Parmelia sulcata | Acetone Extract | Cyclooxygenase-2 (COX-2) | 65.9 | [10][20] |

| Salazinic acid | - | Cyclooxygenase-2 (COX-2) | 60.3 | [10][20] |

| (-)-Usnic acid | - | Cyclooxygenase-2 (COX-2) | 59.3 | [10][20] |

| Evernic acid | - | Cyclooxygenase-2 (COX-2) | 50.7 | [10][20] |

| Cladonia uncialis | Acetone Extract | Indoleamine 2,3-dioxygenase 1 (IDO1) | 54.82 | [10][20] |

| Evernia prunastri | Acetone Extract | Indoleamine 2,3-dioxygenase 1 (IDO1) | 43.06 | [10][20] |

| Evernic acid | - | Indoleamine 2,3-dioxygenase 1 (IDO1) | 32.84 | [10][20] |

| Lecania brialmontii | Ethanolic Extract | Acetylcholinesterase (AChE) | 3949 - 10422 µg/mL | [21] |

| Lecania brialmontii | Ethanolic Extract | Butyrylcholinesterase (BChE) | 4476 - 8828 µg/mL | [21] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for key experiments cited in the study of lichen bioactivity.

Lichen Thallus Extraction

A general protocol for the preparation of lichen extracts for biological assays is as follows:

-

Collection and Identification: Collect lichen samples and identify them to the species level using standard taxonomic keys.

-

Cleaning and Drying: Carefully clean the thalli to remove any debris and substratum. Air-dry the samples at room temperature.

-

Grinding: Grind the dried lichen thalli into a fine powder using a mortar and pestle or a mechanical grinder.

-

Solvent Extraction:

-

Weigh a specific amount of the lichen powder (e.g., 10 g).

-

Macerate or perform Soxhlet extraction with a suitable solvent (e.g., acetone, methanol, ethanol) for a defined period (e.g., 48-72 hours).[16]

-

The choice of solvent is critical as it influences the profile of extracted secondary metabolites.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid particles.[16]

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

-

Storage: Store the dried extract at 4°C until further use.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant activity of lichen extracts.[22][23]

-

Reagent Preparation:

-

Assay Procedure:

-

In a cuvette or a 96-well plate, mix a volume of the lichen extract dilution (e.g., 1 mL) with a specific volume of the DPPH solution (e.g., 2 mL).[1][13]

-

Include a control containing the solvent and the DPPH solution, and a blank for each extract concentration.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[12][13][22]

-

-

Measurement:

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[12]

-

Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the extract concentration.[12]

-

Agar Well Diffusion Assay

This method is widely used to assess the antimicrobial activity of lichen extracts.[24]

-

Preparation of Inoculum:

-

Plate Preparation:

-

Well Preparation and Sample Application:

-

Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.[7][16][24]

-

Pipette a specific volume (e.g., 50 µL) of the lichen extract (dissolved in a suitable solvent like DMSO) into each well.[7][16]

-

Use a standard antibiotic as a positive control and the solvent as a negative control.

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).[16]

-

-

Measurement:

-

After incubation, measure the diameter of the zone of inhibition around each well in millimeters.[16]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[25]

-

Cell Seeding:

-

Seed the target cancer cells in a 96-well plate at a predetermined density (e.g., 9 x 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.[18]

-

-

Treatment:

-

Treat the cells with various concentrations of the lichen extract and incubate for a specific period (e.g., 24, 48, or 72 hours).[18]

-

Include untreated cells as a control.

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, representing the concentration of the extract that causes a 50% reduction in cell viability.

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological activity of lichen extracts.

Experimental Workflow for Bioactivity Screening

Caption: General workflow for screening the biological activity of lichen extracts.

Wnt/β-Catenin Signaling Pathway Inhibition

Caption: Inhibition of the Wnt/β-catenin signaling pathway by lichen secondary metabolites.[28][29][30]

VEGFR2-Mediated Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR2 signaling pathway by lichen compounds.[31][32]

Conclusion

Lichen this compound extracts and their constituent secondary metabolites represent a promising frontier in the search for novel therapeutic agents. The diverse biological activities, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory effects, are well-documented. This guide provides a consolidated resource of quantitative data and standardized protocols to aid researchers in the systematic evaluation of these natural products. Further investigation into the mechanisms of action and the development of efficient extraction and isolation techniques will be crucial in unlocking the full pharmacological potential of lichens.

References

- 1. Phytochemical Analysis, Cytotoxic, Antioxidant, and Antibacterial Activities of Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ukm.my [ukm.my]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Antioxidant and antimicrobial activities and GC/MS-based phytochemical analysis of two traditional Lichen species Trypethellium virens and Phaeographis dendritica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Potential of Lichens’ Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. bbrc.in [bbrc.in]

- 13. Antioxidant properties of some lichen species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]

- 16. jabonline.in [jabonline.in]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. acmeresearchlabs.in [acmeresearchlabs.in]

- 24. youtube.com [youtube.com]

- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. atcc.org [atcc.org]

- 28. researchgate.net [researchgate.net]

- 29. Lichen Secondary Metabolites Inhibit the Wnt/β-Catenin Pathway in Glioblastoma Cells and Improve the Anticancer Effects of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Lichen Secondary Metabolites Inhibit the Wnt/β-Catenin Pathway in Glioblastoma Cells and Improve the Anticancer Effects of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 32. commerce.bio-rad.com [commerce.bio-rad.com]

Thallium Exposure and Neurological Disorders: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium (Tl) is a highly toxic heavy metal that poses a significant threat to human health, primarily targeting the nervous system.[1][2] Its chemical similarity to potassium (K+) allows it to interfere with numerous essential biological processes, leading to severe neurological dysfunction.[2][3] This technical guide provides an in-depth overview of the core mechanisms of thallium neurotoxicity, detailed experimental protocols for its study, and quantitative data to support research and therapeutic development.

Core Mechanisms of Thallium Neurotoxicity

Thallium exerts its neurotoxic effects through a multi-faceted approach, primarily by disrupting fundamental cellular processes. The principal mechanisms include interference with potassium-dependent pathways, induction of oxidative stress, and mitochondrial dysfunction, ultimately leading to neuronal cell death.[1][2][4]

Interference with Potassium-Dependent Processes

Due to its similar ionic radius and charge, the monovalent thallium ion (Tl+) mimics the potassium ion (K+), enabling it to enter cells via K+ channels and transporters.[2][3] This "ionic mimicry" leads to the disruption of critical potassium-dependent processes:

-

Inhibition of Na+/K+-ATPase: Thallium directly inhibits the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across the neuronal membrane necessary for nerve impulse transmission.[4][5] This inhibition leads to cellular swelling and dysfunction.[6]

-

Disruption of K+ Channels: By competing with K+, thallium alters the function of various potassium channels, affecting neuronal excitability and signaling.

-

Enzyme Inhibition: Thallium inhibits K+-dependent enzymes such as pyruvate kinase, a key enzyme in glycolysis, thereby disrupting cellular energy metabolism.[4][6]

Oxidative Stress and Lipid Peroxidation

Thallium exposure leads to a significant increase in reactive oxygen species (ROS), overwhelming the cellular antioxidant defense systems.[1][2] This oxidative stress results in:

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to lipid peroxidation. This process compromises membrane integrity and function, contributing to neuronal damage.[2][7]

-

Depletion of Antioxidants: Thallium depletes endogenous antioxidants, such as glutathione (GSH), by binding to their sulfhydryl groups, further exacerbating oxidative damage.[4][8]

Mitochondrial Dysfunction and Apoptosis

Mitochondria are a primary target of thallium toxicity.[1][2] The metal's accumulation within these organelles leads to:

-

Impaired Electron Transport Chain: Thallium disrupts the electron transport chain, leading to decreased ATP production and a subsequent energy crisis within the neuron.[6]

-

Mitochondrial Permeability Transition Pore (MPTP) Opening: Thallium can induce the opening of the MPTP, leading to the collapse of the mitochondrial membrane potential, swelling of the mitochondria, and release of pro-apoptotic factors.

-

Activation of Apoptotic Pathways: The release of cytochrome c from damaged mitochondria initiates the caspase cascade, leading to programmed cell death (apoptosis).[2][9] Thallium has been shown to alter the balance of pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2) proteins.[9]

Quantitative Data on Thallium Neurotoxicity

The following tables summarize key quantitative data related to thallium exposure and its neurological effects.

Table 1: Lethal Doses of Thallium in Humans

| Parameter | Value | Reference(s) |

| Estimated Oral Lethal Dose | 10 - 15 mg/kg | [4][10][11] |

| Minimal Reported Lethal Dose | 8 mg/kg | [10] |

| Acute Mortality Rate | 6% - 15% | [4][10][11] |

Table 2: Thallium Concentrations in Biological Samples from Poisoning Cases

| Sample Type | Concentration Range (µg/L) | Reference(s) |

| Urine | 68 - 42,000 | [12] |

| Blood | 19.4 - 24.05 | [13] |

Table 3: In Vitro Neurotoxicity of Thallium

| Cell Line | Thallium Compound | Concentration | Exposure Time | Observed Effect | Reference(s) |

| Hippocampal Neurons (HN9.10e) | Thallium Chloride (TlCl) | 1 - 100 µg/L | 48 hours | Neurite shortening, loss of adhesion, increased cytoplasmic calcium, mitochondrial dysfunction | [14] |

| Hippocampal Neurons (HN9.10e) | Thallium Chloride (TlCl) | 10 and 100 µg/L | 48 hours | Increased lactate and ethanol production | [15] |

| Neuroblastoma (SH-SY5Y) | Thallium(I) Acetate | 15.63 - 125 µg/mL | 24, 48, 72 hours | Decreased cell viability | [16] |

| Hypothalamic Neurons (GT1-7) | Thallium(I) Nitrate (TlNO3) / Thallium(III) Chloride (TlCl3) | ≥32 µM | 16 hours | Decreased viability, increased cytotoxicity, apoptosis | [17][18] |

| PC12 Cells | Thallium(I) / Thallium(III) | 10 - 250 µM | 1 - 72 hours | Decreased cell viability, decreased mitochondrial membrane potential, increased H2O2 production | [8] |

Table 4: In Vivo Neurotoxicity of Thallium in Animal Models

| Animal Model | Thallium Compound | Dose | Duration | Observed Neurological Effects | Reference(s) |

| Rats | Thallium Nitrate | 54 - 110 mg/kg (single dose) | 7 - 9 days | Axonal degeneration with secondary myelin loss | [19] |

| Rats | Thallium Sulfate | 1.4 mg/kg/day | 40 - 240 days | Lethality, neurological damage | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate thallium-induced neurotoxicity.

Determination of Thallium in Biological Samples

Accurate quantification of thallium in biological matrices is crucial for diagnosing exposure and for research purposes. The most common and reliable methods are Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[20][21][22][23]

Protocol 4.1.1: Sample Preparation for AAS/ICP-MS

-

Digestion: Biological samples (blood, urine, tissue) are typically digested using a mixture of oxidizing acids (e.g., nitric acid, perchloric acid, sulfuric acid) to break down the organic matrix and release the thallium.[20]

-

Extraction (Optional): For certain applications, thallium can be chelated (e.g., with diethylthiocarbamate) and extracted into an organic solvent like methylisobutylketone.[20]

-

Dilution: The digested or extracted sample is then diluted to an appropriate concentration for analysis.

Protocol 4.1.2: Analysis by Flame Atomic Absorption Spectrometry (FAAS)

-

Instrumentation: Use a flame atomic absorption spectrophotometer equipped with a thallium hollow cathode lamp.

-

Calibration: Prepare a series of standard thallium solutions of known concentrations to generate a calibration curve.

-

Analysis: Aspirate the prepared samples and standards into the flame. Measure the absorbance at the characteristic wavelength for thallium (e.g., 276.8 nm).

-

Quantification: Determine the thallium concentration in the samples by comparing their absorbance to the calibration curve.

Protocol 4.1.3: Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

-

Instrumentation: Utilize an ICP-MS system.

-

Tuning: Optimize the instrument parameters for thallium analysis.

-

Calibration: Prepare a series of thallium standards for external calibration or use an internal standard.

-

Analysis: Introduce the prepared samples into the plasma, where they are ionized. The ions are then separated by their mass-to-charge ratio and detected.

-

Quantification: Calculate the thallium concentration based on the signal intensity relative to the calibration standards.

Assessment of Neuronal Viability and Cytotoxicity

Protocol 4.2.1: MTT Assay for Cell Viability

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate and allow them to adhere.

-

Thallium Exposure: Treat the cells with varying concentrations of a thallium salt for a specified duration.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. Cell viability is proportional to the absorbance.

Evaluation of Mitochondrial Function

Protocol 4.3.1: Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Cell Culture and Treatment: Culture and treat neuronal cells with thallium as described above.

-

Fluorescent Dye Loading: Incubate the cells with a potentiometric fluorescent dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or Rhodamine 123. These dyes accumulate in healthy mitochondria with a high membrane potential.

-

Imaging/Flow Cytometry: Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Protocol 4.3.2: Detection of Mitochondrial Reactive Oxygen Species (mtROS)

-

Cell Culture and Treatment: Culture and treat neuronal cells with thallium.

-

Fluorescent Probe Loading: Incubate the cells with a fluorescent probe specific for mitochondrial superoxide, such as MitoSOX™ Red.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates an elevation in mtROS production.

In Vivo Assessment of Neurotoxicity in Rodent Models

Protocol 4.4.1: Thallium Administration and Behavioral Testing

-

Animal Model: Use a suitable rodent model (e.g., Wistar or Sprague-Dawley rats).

-

Thallium Administration: Administer thallium (e.g., thallium sulfate or acetate) orally (gavage) or via intraperitoneal injection at various doses.

-

Behavioral Assessments: Conduct a battery of behavioral tests to assess neurological function, including:

-

Motor Function: Rotarod test, grip strength test.

-

Sensory Function: Hot plate test, von Frey filaments for mechanical allodynia.

-

Cognitive Function: Morris water maze, passive avoidance test.

-

-

Histopathological Analysis: At the end of the study, perfuse the animals and collect brain and nerve tissues for histopathological examination (e.g., H&E staining, Luxol fast blue for myelin, silver staining for axons) to assess neuronal damage and demyelination.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways in thallium neurotoxicity and a general experimental workflow for its investigation.

Caption: Core signaling pathways of thallium-induced neurotoxicity.

Caption: General experimental workflow for thallium neurotoxicity research.

Conclusion

Thallium-induced neurotoxicity is a complex process driven by the metal's ability to disrupt fundamental cellular functions, including ion homeostasis, redox balance, and energy metabolism. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for the development of effective diagnostic tools and therapeutic interventions. This guide provides a comprehensive resource for researchers dedicated to unraveling the intricacies of thallium neurotoxicity and developing strategies to mitigate its devastating effects.

References

- 1. Thallium Toxicity: General Issues, Neurological Symptoms, and Neurotoxic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. login.medscape.com [login.medscape.com]

- 3. Frontiers | Thallium-induced DNA damage, genetic, and epigenetic alterations [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Thallium-Induced Toxicity in Rat Brain Crude Synaptosomal/Mitochondrial Fractions is Sensitive to Anti-excitatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thallium induces hydrogen peroxide generation by impairing mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. scilit.com [scilit.com]

- 12. Long‐term misdiagnosis and neurologic outcomes of thallium poisoning: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acute oral and inhalation thallium poisonings and their remote consequences (literature review and data from our own research) [protox.medved.kiev.ua]

- 14. Neurotoxicity Induced by Low Thallium Doses in Living Hippocampal Neurons: Evidence of Early Onset Mitochondrial Dysfunction and Correlation with Ethanol Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thallium stimulates ethanol production in immortalized hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thallium Toxicity and its Interference with Potassium Pathways Tested on Various Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Toxic Effects of Two Redox States of Thallium on Immortalised Hypothalamic GT1-7 Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. HEALTH EFFECTS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. ANALYTICAL METHODS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the History of Thallium as a Poison

Thallium, a soft, bluish-white metal, holds a sinister distinction in the annals of toxicology.[1] Its compounds, being colorless, odorless, and tasteless, have made it a formidable and historically notorious poison, used in both accidental and intentional poisonings.[1][2][3] This technical guide provides a comprehensive overview of the history of thallium as a poison, detailing its discovery, mechanisms of toxicity, clinical presentation, and the evolution of diagnostic and therapeutic protocols.

Discovery and Historical Applications

Thallium was discovered independently in 1861 by Sir William Crookes in England and Claude-Auguste Lamy in France.[4][5][6] Crookes identified the new element by its brilliant green spectral emission line, naming it after the Greek word "thallos," meaning a green twig or shoot.[4][7]

Initially, thallium salts found various applications:

-

Medical Therapeutics : In the past, thallium compounds were used to treat syphilis, gonorrhea, tuberculosis, and ringworm.[2]

-

Depilatory Agents : Thallium's property of causing hair loss (alopecia) was exploited in depilatory creams, such as the infamous "Koremlu."[2][8] By 1934, the use of thallium as a depilatory agent had resulted in 692 reported cases of poisoning, with at least 31 deaths.[2]

-

Rodenticides and Insecticides : Thallium sulfate was widely used as a rat and ant poison.[4][9] However, due to its high toxicity and risk of accidental exposure, its household use was banned in the United States in 1965, followed by a commercial ban in 1975.[2][4][9]

Mechanism of Toxicity

Thallium's toxicity is rooted in its chemical similarity to potassium. The univalent thallium ion (Tl⁺) has an ionic radius similar to the potassium ion (K⁺), allowing it to enter cells via potassium uptake pathways and disrupt numerous essential cellular processes.[2][3][10]

The primary toxic effects of thallium include:

-

Disruption of Potassium-Dependent Processes : Thallium interferes with potassium-dependent enzymes, such as Na⁺/K⁺-ATPase, which is crucial for maintaining cellular membrane potential.[2][9][10] It also inhibits pyruvate kinase, disrupting glucose metabolism and the Krebs cycle, leading to a severe reduction in ATP production.[2][9]

-

Interference with Sulfhydryl Groups : Thallium has a high affinity for the sulfhydryl groups in cysteine residues of proteins.[2][10] This disrupts protein structure and function, notably interfering with keratin formation, which clinically manifests as hair loss (alopecia) and the appearance of Mees' lines on the nails.[2][9]

-

Ribosomal Damage : The metal interferes with protein synthesis by damaging ribosomes, particularly the 60S subunit, leading to further cellular injury.[2][9][10]

-

Mitochondrial Dysfunction and Oxidative Stress : Thallium accumulation in mitochondria leads to swelling, vacuolization, and the sequestration of riboflavin, which impairs the electron transport chain.[2] This results in increased production of reactive oxygen species (ROS), oxidative stress, and can trigger the intrinsic pathway of apoptosis.[10][11][12]

Caption: Thallium enters cells by mimicking potassium and disrupts key organelles, leading to widespread cellular damage.

Quantitative Toxicological Data

The toxicity of thallium is well-documented, with a narrow margin between therapeutic and toxic doses in its historical medical applications.

| Parameter | Value | References |

| Oral Lethal Dose (Human) | 10 - 15 mg/kg | [2][9][10][13] |

| Absolute Lethal Dose (Adult) | ~1 gram | [14][15] |

| Acute Mortality Rate | 6% - 15% | [2][9][10][13] |

| Normal Blood Concentration | < 2 µg/L | [15] |

| Normal Urine Concentration | < 5 µg/L | [16] |

| Toxic Blood Concentration | > 100 µg/L | [15] |

| Toxic Urine Concentration | > 200 µg/L | [15] |

| Occupational Exposure Limit (8-hr TWA) | 0.1 mg/m² of skin | [9][13] |

Clinical Manifestations

Acute thallium poisoning classically presents with a triad of symptoms: gastroenteritis, polyneuropathy, and alopecia, which appear in a dose-dependent and time-ordered sequence.[17]

| Time After Acute Exposure | Clinical Manifestations | References |

| 3 to 24 hours | Gastrointestinal Phase: Nausea, vomiting, severe abdominal pain, diarrhea, or constipation. | [1][9][17][18] |

| 2 to 5 days | Neurological Phase: Severely painful, ascending sensory peripheral neuropathy (a sensation of "walking on hot coals"), distal motor weakness, ataxia, cranial nerve palsies, confusion, psychosis, and in severe cases, seizures and coma. | [3][9][17][18] |

| 2 to 3 weeks | Dermatological Phase: Alopecia (hair loss) is a hallmark sign. Other findings include acneiform eruptions and scaling of the skin. | [9][17][18] |

| ~1 month | Late Dermatological Signs: Mees' lines (transverse white bands on the nails) appear. | [9][18] |

Survivors of severe poisoning may suffer from persistent neurological or visual impairment.[2][18]

Experimental and Clinical Protocols

A definitive diagnosis of thallium poisoning requires laboratory confirmation, as early symptoms can be nonspecific.[16]

-

Sample Collection : The standard method is a 24-hour urine collection.[16][17] Blood samples are less reliable for identifying past exposure as thallium is rapidly cleared to the tissues.[16] Hair and nail samples can be used to document the timeline of exposure.[3][16]

-

Sample Preparation (Digestion) : Biological samples are typically digested in an oxidizing acid mixture (e.g., nitric, perchloric, and sulfuric acid) to break down the organic matrix and solubilize the metal.[19]

-

Analytical Method :

-

Atomic Absorption Spectrometry (AAS) : Furnace AAS is a widely used and straightforward method for determining thallium levels.[19]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : This is a highly sensitive method capable of detecting thallium at very low concentrations (parts-per-quadrillion), making it ideal for toxicological analysis.[16][20]

-

-

Confirmation : A urine thallium concentration greater than 200 µg/L is considered toxic and confirms poisoning.[15]

Prompt treatment is critical to reduce morbidity and mortality. The primary therapeutic intervention is the administration of the antidote Prussian blue.[9][17]

-

Objective : To enhance the elimination of thallium from the body by interrupting its enterohepatic and enteroenteric recirculation.[9]

-

Agent : Prussian blue (potassium ferric hexacyanoferrate), an FDA-approved, non-absorbable compound that binds thallium ions in the gut in exchange for potassium ions.[9]

-

Dosage and Administration : The typical dose is 250 mg/kg per day, administered orally in 2 to 4 divided doses.[9] For patients who cannot take it orally, it can be mixed with a cathartic like 15% mannitol and given via a nasogastric tube.[9]

-

Monitoring :

-

Daily monitoring of 24-hour urinary thallium excretion is essential to assess the efficacy of treatment.

-

Serum electrolytes, especially potassium, should be monitored as Prussian blue can cause hypokalemia.

-

-

Endpoint : Therapy is generally continued until the 24-hour urinary thallium excretion falls below toxic levels.[9]

-

Supportive Care : Additional care includes gastrointestinal decontamination (if within hours of ingestion), pain management for neuropathy, and supportive measures for respiratory or cardiovascular complications.[9][17]

Caption: A streamlined workflow for the clinical management of suspected thallium poisoning.

Conclusion

The history of thallium is a stark reminder of the dual nature of chemical elements—offering industrial and medical applications while posing severe toxicological risks. Its properties made it an effective but dangerous therapeutic agent and a weapon for homicide. For modern researchers and drug development professionals, understanding the intricate mechanisms of thallium toxicity, particularly its ability to mimic essential ions and disrupt fundamental cellular processes, provides valuable insights into heavy metal toxicology. The development of specific analytical methods for its detection and the establishment of effective treatment protocols using antidotes like Prussian blue represent significant advancements in clinical toxicology and continue to be relevant in managing rare but severe cases of poisoning.

References

- 1. Thallium: Systemic Agent | NIOSH | CDC [cdc.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Thallium poisoning - Wikipedia [en.wikipedia.org]

- 4. Thallium - Wikipedia [en.wikipedia.org]

- 5. Thallium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. Thallium | Chemical Element, Poisonous Metal, Uses & Properties | Britannica [britannica.com]

- 7. WebElements Periodic Table » Thallium » historical information [winter.group.shef.ac.uk]

- 8. acpjournals.org [acpjournals.org]

- 9. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Thallium Toxicity: Mechanisms of Action, Available Therapies, and Experimental Models [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Thallium-induced DNA damage, genetic, and epigenetic alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. HEALTH EFFECTS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Acute oral and inhalation thallium poisonings and their remote consequences (literature review and data from our own research) [protox.medved.kiev.ua]

- 16. Thallium Toxicity Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]

- 17. Is There a Cure for Thallium Poisoning? Symptoms & Treatment [medicinenet.com]

- 18. patient.info [patient.info]

- 19. ANALYTICAL METHODS - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Thalline (6-Methoxy-1,2,3,4-tetrahydroquinoline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of Thalline, chemically known as 6-methoxy-1,2,3,4-tetrahydroquinoline. Historically used as an antipyretic, recent research has unveiled the potential of its derivatives as potent anticancer agents. This document consolidates key data, experimental protocols, and mechanistic insights to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is a heterocyclic aromatic amine belonging to the tetrahydroquinoline class. Its core structure consists of a benzene ring fused to a fully saturated six-membered nitrogen-containing ring, with a methoxy group substitution on the benzene ring.

Chemical Structure:

IUPAC Name: 6-methoxy-1,2,3,4-tetrahydroquinoline[1][2]

Synonyms: this compound, 1,2,3,4-Tetrahydro-6-methoxyquinoline[2]

Molecular Formula: C₁₀H₁₃NO[1][3]

Molecular Weight: 163.22 g/mol [3]

Physicochemical Properties

This compound is a dark brown solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.[2]

| Property | Value | Reference(s) |

| Appearance | Dark brown solid | [2] |

| Melting Point | 43 °C | [4] |

| Boiling Point | 284 °C (at 760 Torr) | [4] |

| 123-125 °C (at 8 Torr) | [5] | |

| Solubility | Slightly soluble in chloroform and methanol. | [6] |

| Poorly soluble in neutral aqueous solutions. | [2] | |

| Soluble in polar aprotic organic solvents like DMSO and DMF. | [2] |

Spectroscopic Data

3.1. 1H NMR Spectroscopy

The proton NMR spectrum of 6-methoxy-1,2,3,4-tetrahydroquinoline would be expected to show distinct signals for the aromatic protons, the protons of the saturated heterocyclic ring, the methoxy group protons, and the amine proton.

3.2. 13C NMR Spectroscopy

The carbon-13 NMR spectrum will show signals corresponding to the ten carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons, the aliphatic carbons of the tetrahydroquinoline ring, and the methoxy carbon. The chemical shifts of methoxy groups in aromatic compounds typically appear around 56 ppm.[7]

3.3. UV-Vis Spectroscopy

The UV-Vis absorption spectrum of 6-methoxyquinoline, a related compound, shows absorption maxima around 355 nm and 430 nm in various solvents, which can be attributed to π-π* transitions within the aromatic system.[8] The tetrahydro derivative would be expected to have a spectrum characteristic of a substituted aniline.

Synthesis of this compound

A common method for the synthesis of 6-methoxy-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of 6-methoxyquinoline.

4.1. Experimental Protocol: Hydrogenation of 6-Methoxyquinoline [5]

Materials:

-

6-Methoxyquinoline

-

Methanol

-

Platinum dioxide (PtO₂)

-

Hydrogen gas (H₂)

Procedure:

-

A solution of 6-methoxyquinoline (218.5 g) in methanol (1750 ml) is prepared in a suitable hydrogenation vessel.

-

Platinum dioxide (30 g) is added as the catalyst.

-

The vessel is pressurized with hydrogen gas to 60 psi.

-

The reaction mixture is heated to 50°C and stirred overnight.

-

After the reaction is complete, the mixture is cooled and the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield an oil.

-

The crude product is purified by distillation to give 6-methoxy-1,2,3,4-tetrahydroquinoline.

Purification:

-

Distillation: The product can be distilled at 123-125 °C under a reduced pressure of 8 Torr.[5]

-

Column Chromatography: For smaller scale or higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.[3]

Biological Activity and Signaling Pathways

While information on the biological activity of the parent this compound molecule is limited, its N-aryl derivatives have been extensively studied as potent anticancer agents.

5.1. Mechanism of Action: Tubulin Polymerization Inhibition

N-aryl derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline have been identified as a novel class of tubulin polymerization inhibitors.[9][10][11] These compounds bind to the colchicine binding site on β-tubulin.[9][10]

Signaling Pathway of Tubulin Inhibition:

Caption: Mechanism of action of N-aryl this compound derivatives as tubulin polymerization inhibitors.

This inhibition of tubulin polymerization disrupts the formation and dynamics of microtubules, which are crucial components of the cytoskeleton. The disruption of microtubule function, particularly the mitotic spindle, leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[12][13][14]

5.2. Cytotoxicity against Cancer Cells